![molecular formula C31H24ClNO6 B14956137 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-{[(benzyloxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate](/img/structure/B14956137.png)
4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-{[(benzyloxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate
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Overview
Description
4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-{[(benzyloxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate is a complex organic compound with the molecular formula C31H24ClNO6 and a molecular weight of 541.993 g/mol . This compound is notable for its intricate structure, which includes a benzo[c]chromen core, a benzyloxycarbonyl group, and a chlorophenyl propanoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-{[(benzyloxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-{[(benzyloxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzyloxycarbonyl and chlorophenyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-{[(benzyloxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-{[(benzyloxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or bind to specific receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Several compounds share structural similarities with 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-{[(benzyloxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate, including:
- 2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 3-{[(benzyloxy)carbonyl]amino}propanoate
- 1-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-{[(benzyloxy)carbonyl]amino}propanoate
- 6-oxo-6H-benzo[c]chromen-3-yl 2-{[(benzyloxy)carbonyl]amino}-4-(methylsulfanyl)butanoate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities. This compound’s structure allows for diverse chemical modifications, making it a valuable tool in various research fields .
Biological Activity
4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-{[(benzyloxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate is a complex organic compound that belongs to the class of benzo[c]chromenes. This compound, with the molecular formula C31H24ClNO6 and a molecular weight of approximately 542.0 g/mol, exhibits diverse biological activities that make it a subject of interest in medicinal chemistry and pharmacology .
Structural Features
The unique structural characteristics of this compound include:
- Benzo[c]chromene core : This structure is known for its potential therapeutic applications.
- Chlorophenyl group : Enhances chemical reactivity and biological interactions.
- Benzyloxycarbonyl amino moiety : Contributes to its unique reactivity profile.
Biological Activities
Research indicates that this compound possesses several biological activities, including:
- Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor for specific enzymes, which could be beneficial in treating diseases where enzyme regulation is crucial .
- Receptor Binding : The compound shows potential for binding to various receptors, indicating possible applications in pharmacotherapy .
- Anticancer Properties : Investigations into similar compounds have demonstrated anticancer activities, suggesting a need for further exploration of this compound's effects in cancer models .
- Antimicrobial Activity : Structural analogs have exhibited strong antibacterial and antifungal properties, hinting at the potential for this compound to possess similar effects .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that its interactions with specific proteins or enzymes may lead to significant pharmacological effects. Detailed interaction studies are necessary to elucidate these mechanisms fully .
Synthesis
The synthesis of this compound typically involves a multi-step process starting from substituted salicylaldehydes and α,β-unsaturated carbonyl compounds. A common method includes:
- Regioselective Intermolecular Diels–Alder Cycloaddition : This step forms the chromene core.
- Oxidative Aromatization : This reaction completes the synthesis, yielding the target compound .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds can be made:
Compound Name | Molecular Formula | Key Features | Uniqueness |
---|---|---|---|
Compound A | C30H23ClNO5 | Lacks methyl group at position 4 | Less complex than target compound |
Compound B | C31H25ClN | No benzyloxycarbonyl group | Different functional groups |
Compound C | C31H24BrNO5 | Bromine instead of chlorine | Similar structure with halogen variation |
The presence of both the benzyloxycarbonyl amino moiety and the chlorophenyl group distinguishes this compound from others, contributing to its unique reactivity profile and potential biological activities .
Q & A
Q. Basic: What are the key considerations for optimizing the synthesis of this compound to achieve high purity (>90%)?
Answer:
- Catalytic System : Use coupling agents like EDC●HCl with DMAP as a catalyst in anhydrous DCM to minimize side reactions, as demonstrated in the synthesis of structurally similar esters (e.g., 92% purity achieved for compound 2v in ).
- Reaction Monitoring : Employ TLC or HPLC to track reaction progress and ensure complete consumption of starting materials.
- Purification : Optimize column chromatography using gradients of ethyl acetate/hexane to isolate the target compound from byproducts.
- Validation : Confirm purity via 1H NMR and 13C NMR integration, supplemented by HRMS (ESI) for molecular weight verification .
Q. Advanced: How can computational methods streamline the design of novel derivatives of this chromene-based compound?
Answer:
- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to predict feasible reaction pathways and transition states, reducing trial-and-error experimentation (as per ICReDD’s methodology in ).
- Docking Studies : Use molecular docking to assess interactions with biological targets (e.g., enzymes), guiding structural modifications for enhanced bioactivity.
- Machine Learning : Train models on existing chromene derivative datasets to predict reaction yields or physicochemical properties, accelerating lead optimization .
Q. Basic: What analytical techniques are critical for structural confirmation of this compound?
Answer:
- NMR Spectroscopy : 1H NMR to identify aromatic protons (6H-benzo[c]chromen core) and 13C NMR to resolve carbonyl groups (e.g., 6-oxo, ester, and carbamate functionalities).
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing, as demonstrated for related chromene derivatives ( ).
- HRMS (ESI) : Validate molecular formula with <5 ppm mass accuracy (e.g., m/z calculated for [M+H]+ vs. observed) .
Q. Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?
Answer:
- Variable Temperature NMR : Use to distinguish dynamic processes (e.g., rotamers) from impurities.
- 2D NMR (COSY, HSQC, HMBC) : Assign overlapping signals (e.g., aromatic regions) and confirm connectivity between functional groups.
- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., benzo[c]chromen derivatives in ) to identify expected chemical shifts .
Q. Basic: What are the best practices for handling hygroscopic or light-sensitive intermediates during synthesis?
Answer:
- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent hydrolysis of carbamate or ester groups.
- Light-Sensitive Steps : Use amber glassware or foil-wrapped flasks to protect UV-sensitive intermediates (e.g., benzyloxycarbonyl groups).
- Storage : Store intermediates in desiccators with silica gel and under vacuum if highly hygroscopic .
Q. Advanced: How can reaction engineering improve scalability for multi-step syntheses involving this compound?
Answer:
- Flow Chemistry : Implement continuous flow systems for exothermic steps (e.g., esterification) to enhance heat dissipation and reproducibility.
- Design of Experiments (DoE) : Apply factorial designs to optimize parameters (temperature, catalyst loading, solvent ratios) while minimizing experimental runs ( ).
- In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediates .
Q. Basic: What strategies mitigate impurities like unreacted 4-chlorophenyl precursors in the final product?
Answer:
- Quenching Protocols : Add aqueous washes (e.g., NaHCO3) to remove acidic byproducts.
- Recrystallization : Use solvent pairs (e.g., DCM/hexane) to precipitate the target compound while leaving smaller impurities in solution.
- SPE Cartridges : Employ solid-phase extraction for rapid purification of polar contaminants (e.g., residual amines) .
Q. Advanced: How can researchers assess the environmental impact of synthetic byproducts from this compound’s production?
Answer:
- LC-MS/MS Analysis : Quantify trace byproducts (e.g., chlorinated intermediates) in reaction waste streams.
- Toxicity Prediction : Use tools like ECOSAR to model ecotoxicity of identified byproducts.
- Green Chemistry Metrics : Calculate E-factor and atom economy to benchmark sustainability improvements .
Q. Basic: What safety precautions are essential when handling the 4-chlorophenyl moiety during synthesis?
Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Perform reactions in fume hoods to avoid inhalation of chlorinated vapors.
- Waste Disposal : Neutralize chlorinated waste with NaOH before disposal to minimize environmental release .
Q. Advanced: How can researchers leverage crystallography data to predict solubility or bioavailability of this compound?
Answer:
- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., hydrogen bonds, π-π stacking) to infer solubility trends.
- Powder X-ray Diffraction (PXRD) : Compare experimental vs. simulated patterns to identify polymorphs with favorable dissolution profiles.
- Solvent-Accessible Surface Area (SASA) : Calculate using software like Mercury to correlate with membrane permeability .
Properties
Molecular Formula |
C31H24ClNO6 |
---|---|
Molecular Weight |
542.0 g/mol |
IUPAC Name |
(4-methyl-6-oxobenzo[c]chromen-3-yl) 3-(4-chlorophenyl)-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C31H24ClNO6/c1-19-27(16-15-24-23-9-5-6-10-25(23)29(34)39-28(19)24)38-30(35)26(17-20-11-13-22(32)14-12-20)33-31(36)37-18-21-7-3-2-4-8-21/h2-16,26H,17-18H2,1H3,(H,33,36) |
InChI Key |
XWULBCFPMTYLOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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